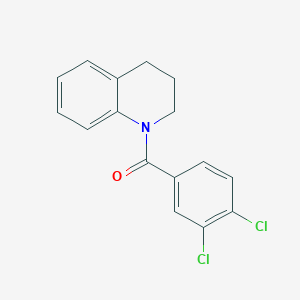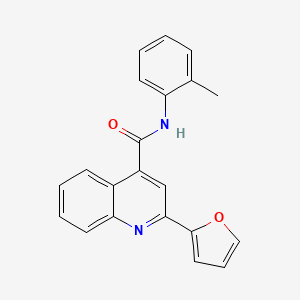
1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Meldrum's acid derivative, is a heterocyclic compound with potential applications in various fields of scientific research. This molecule is composed of a pyrimidine ring, a thienyl group, and a tert-butyl group, which make it a versatile compound for chemical modifications and functionalization.
作用機序
The mechanism of action of 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in anticancer activity involves the inhibition of the succinate dehydrogenase enzyme, which is part of the mitochondrial respiratory chain complex II. This inhibition leads to the accumulation of succinate, which can activate the hypoxia-inducible factor (HIF) pathway and induce apoptosis in cancer cells. In catalysis, this molecule can act as a bidentate ligand for transition metal complexes, which can activate the C-H bond of organic substrates and facilitate various organic reactions.
Biochemical and Physiological Effects
This compound has been reported to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound can induce apoptosis in cancer cells through the inhibition of the mitochondrial respiratory chain complex II, which leads to the accumulation of succinate and the activation of the HIF pathway. In addition, this molecule has been reported to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.
実験室実験の利点と制限
The advantages of using 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its versatility for chemical modifications and functionalization, its potential applications in various fields of scientific research, and its reported anticancer and antibacterial activities. However, the limitations of using this compound include its low solubility in water and some organic solvents, which can affect its bioavailability and reaction efficiency. In addition, the toxicity and potential side effects of this compound should be carefully evaluated before its use in lab experiments.
将来の方向性
For the research on 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione include the development of more efficient synthesis methods, the exploration of its potential applications in other fields of scientific research, such as optoelectronics and energy storage, and the evaluation of its toxicity and potential side effects in vivo. In addition, the functionalization of the thienyl and pyrimidine groups of this molecule can lead to the synthesis of new heterocyclic compounds with diverse properties and potential applications.
合成法
The synthesis of 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through a one-pot reaction of this compound's acid, thiophene-2-carbaldehyde, and tert-butanol in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through the formation of an enolate intermediate, which reacts with thiophene-2-carbaldehyde to form the thienylmethylene derivative. The final product can be obtained through acidification and recrystallization steps.
科学的研究の応用
1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, materials science, and catalysis. This molecule can be used as a building block for the synthesis of other heterocyclic compounds, such as pyrimidine derivatives, by functionalizing the thienyl group or the pyrimidine ring. In medicinal chemistry, this compound has been reported to exhibit anticancer activity through the inhibition of the mitochondrial respiratory chain complex II. In materials science, this compound can be used as a precursor for the synthesis of organic semiconductors and fluorescent dyes. In catalysis, this molecule can be used as a ligand for transition metal complexes, which can catalyze a variety of organic reactions.
特性
IUPAC Name |
1-tert-butyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-13(2,3)15-11(17)9(10(16)14-12(15)18)7-8-5-4-6-19-8/h4-7H,1-3H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRGLBUMCOEGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=CC2=CC=CS2)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)

![12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5699512.png)
![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5699525.png)


![9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)

![5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5699568.png)